molecular formula C12H13NO3 B1607961 (Z)-2-Acetamido-3-(p-tolyl)acrylic acid CAS No. 93634-59-4

(Z)-2-Acetamido-3-(p-tolyl)acrylic acid

Cat. No.: B1607961
CAS No.: 93634-59-4
M. Wt: 219.24 g/mol
InChI Key: XLKTTWGSTMQVIL-UHFFFAOYSA-N
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Description

(Z)-2-Acetamido-3-(p-tolyl)acrylic acid is an organic compound characterized by the presence of an acetamido group, a p-tolyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Acetamido-3-(p-tolyl)acrylic acid typically involves the reaction of p-toluidine with acetic anhydride to form N-acetyl-p-toluidine. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base, such as piperidine, to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Acetamido-3-(p-tolyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The acetamido and p-tolyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: (Z)-2-Acetamido-3-(p-tolyl)acrylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.

Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Acetamido-3-(p-tolyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may participate in hydrogen bonding, while the p-tolyl group can engage in hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    (E)-2-Acetamido-3-(p-tolyl)acrylic acid: The E-isomer of the compound, which may exhibit different chemical and biological properties.

    N-Acetyl-p-toluidine: A precursor in the synthesis of (Z)-2-Acetamido-3-(p-tolyl)acrylic acid.

    p-Toluidine: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its specific configuration and the presence of both acetamido and p-tolyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-acetamido-3-(4-methylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKTTWGSTMQVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377902
Record name (Z)-2-Acetamido-3-(p-tolyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93634-59-4
Record name (Z)-2-Acetamido-3-(p-tolyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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